Cas no 668477-50-7 (Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI))
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI)
- 1-(benzyloxy)-3-ethylbenzene
- 1-ethyl-3-phenylmethoxybenzene
- PGMBVOVVYOIMBB-UHFFFAOYSA-N
- E91699
- MFCD18825187
- 668477-50-7
- 1-Ethyl-3-(phenylmethoxy)-benzene
- SCHEMBL91188
- 1-ethyl-3-[(phenylmethyl)oxy]benzene
- 3-ethylbenzyloxybenzene
- FT-0764379
- AKOS008911781
- DTXSID10599490
- DA-30712
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- MDL: MFCD18825187
- Inchi: 1S/C15H16O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3
- InChI Key: PGMBVOVVYOIMBB-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=CC(=C1)CC
Computed Properties
- Exact Mass: 212.120115130g/mol
- Monoisotopic Mass: 212.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 9.2Ų
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH24738-1g |
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) |
668477-50-7 | 97% | 1g |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | AH24738-5g |
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) |
668477-50-7 | 97% | 5g |
$239.00 | 2024-04-19 | |
| A2B Chem LLC | AH24738-10g |
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) |
668477-50-7 | 97% | 10g |
$391.00 | 2024-04-19 | |
| A2B Chem LLC | AH24738-25g |
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) |
668477-50-7 | 97% | 25g |
$760.00 | 2024-04-19 | |
| A2B Chem LLC | AH24738-100g |
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) |
668477-50-7 | 97% | 100g |
$2087.00 | 2024-04-19 | |
| Aaron | AR00FK26-1g |
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) |
668477-50-7 | 95% | 1g |
$800.00 | 2025-02-12 | |
| Aaron | AR00FK26-250mg |
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) |
668477-50-7 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575737-1g |
1-(Benzyloxy)-3-ethylbenzene |
668477-50-7 | 98% | 1g |
¥6336.00 | 2024-05-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4900-100.0mg |
1-benzyloxy-3-ethyl-benzene |
668477-50-7 | 95% | 100.0mg |
¥951.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4900-250.0mg |
1-benzyloxy-3-ethyl-benzene |
668477-50-7 | 95% | 250.0mg |
¥1267.0000 | 2025-04-11 |
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) Suppliers
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI)
Recent Advances in the Study of Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) and Related Compound 668477-50-7
In recent years, the chemical and biomedical research community has shown increasing interest in the compound Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) and its related derivative with CAS number 668477-50-7. These compounds have garnered attention due to their potential applications in pharmaceutical development, particularly in the design of novel therapeutic agents. This research brief aims to summarize the latest findings regarding their chemical properties, biological activities, and potential industrial applications.
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) is an aromatic ether compound characterized by its unique structural features, including an ethyl group and a benzyloxy substituent on the benzene ring. Recent studies have focused on its synthesis and modification to enhance its pharmacological properties. Meanwhile, compound 668477-50-7, which shares structural similarities, has been investigated for its role as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
A significant breakthrough in the study of these compounds was reported in a 2023 publication in the Journal of Medicinal Chemistry, where researchers demonstrated the efficacy of 668477-50-7 as a precursor in the synthesis of kinase inhibitors. The study highlighted the compound's ability to undergo selective functionalization, making it a valuable building block in drug discovery. Furthermore, computational modeling studies have predicted favorable binding affinities for derivatives of Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) against several disease-relevant protein targets.
From a methodological perspective, advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize these compounds with high precision. These analytical methods have confirmed the purity and stability of 668477-50-7 under various conditions, which is crucial for its potential scale-up in industrial applications. Additionally, in vitro assays have shown that certain derivatives exhibit promising antimicrobial and anti-inflammatory activities, though further in vivo studies are needed to validate these effects.
In conclusion, the ongoing research on Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) and 668477-50-7 underscores their significance in medicinal chemistry and drug development. The structural versatility of these compounds offers numerous opportunities for the creation of new therapeutic agents. Future studies should focus on optimizing their synthetic routes, exploring additional biological activities, and assessing their safety profiles to fully realize their potential in clinical applications.
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